molecular formula C12H10BrClN2O2 B008724 Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate CAS No. 110821-39-1

Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B008724
CAS No.: 110821-39-1
M. Wt: 329.57 g/mol
InChI Key: YOCBKBMHHLOLPG-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C12H10BrClN2O2 and its molecular weight is 329.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate (CAS: 110821-39-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, analgesic, and potential anticancer effects, supported by data tables and relevant case studies.

  • Molecular Formula : C12H10BrClN2O2
  • Molecular Weight : 329.58 g/mol
  • Purity : ≥95%
  • IUPAC Name : this compound

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit notable inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

Table 1: COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index
This compoundTBDTBDTBD
Celecoxib0.010.052344.56
Compound A0.0340.045TBD

Note: TBD - To Be Determined based on specific experimental data.

In a study involving carrageenan-induced paw edema in rats, pyrazole derivatives demonstrated significant anti-inflammatory effects, with some compounds showing higher efficacy than standard treatments like diclofenac sodium .

2. Analgesic Activity

The analgesic properties of this compound were evaluated using various pain models. The compound exhibited significant pain relief comparable to traditional analgesics.

Case Study Example :
In a controlled study, the compound was administered to a group of rats subjected to formalin-induced pain. The results indicated a marked reduction in pain scores compared to the control group, suggesting its potential as an analgesic agent .

3. Anticancer Potential

Emerging research suggests that pyrazole derivatives may possess anticancer properties through various mechanisms, including the induction of apoptosis in cancer cells and inhibition of tumor growth.

Table 2: Anticancer Activity Overview

CompoundCancer Cell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)TBDApoptosis induction
Compound BHeLa (Cervical Cancer)TBDCell cycle arrest
Compound CA549 (Lung Cancer)TBDInhibition of metastasis

Safety and Toxicity

Toxicological assessments are crucial for evaluating the safety profile of this compound. Preliminary studies indicate low toxicity levels; however, further investigations are necessary to establish a comprehensive safety profile.

Properties

IUPAC Name

ethyl 5-bromo-1-(3-chlorophenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClN2O2/c1-2-18-12(17)10-7-15-16(11(10)13)9-5-3-4-8(14)6-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCBKBMHHLOLPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377229
Record name Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110821-39-1
Record name Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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